Atmospheric Ozonolysis Rate: CEB-F vs. Non-Fluorinated CEB and Difluorinated CEB-2F
A 2023 DFT study comparing three liquid crystal monomers—4-cyanophenyl 4-ethylbenzoate (CEB, no fluorine), 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F, target compound), and 4-cyano-3,5-difluorophenyl 4-ethylbenzoate (CEB-2F)—quantified their reactivity with ozone in the gas phase. The reaction rate constants at 298 K for all three compounds fall within the same order of magnitude, specifically (2.74–5.53) × 10⁻²⁴ cm³/(mol·s) [1]. This finding establishes that the single fluorine substitution in CEB-F does not meaningfully alter atmospheric reactivity relative to its non-fluorinated or difluorinated counterparts. The study further determined that O₃ addition occurs preferentially on the benzene ring lacking fluorine atoms, indicating that the presence of even one fluorine substituent directs the ozonolysis pathway and product distribution [1].
| Evidence Dimension | Gas-phase ozonolysis rate constant at 298 K (cm³/(mol·s)) |
|---|---|
| Target Compound Data | Within (2.74–5.53) × 10⁻²⁴ |
| Comparator Or Baseline | CEB (no fluorine) and CEB-2F (two fluorine atoms): within (2.74–5.53) × 10⁻²⁴ |
| Quantified Difference | Not statistically differentiated; all three compounds exhibit comparable rates within the same order of magnitude |
| Conditions | DFT calculations; O₃ reaction in atmospheric gas phase at 298 K |
Why This Matters
For environmental risk assessment and regulatory compliance, the comparable atmospheric reactivity of CEB-F to CEB and CEB-2F provides a predictable degradation profile that does not introduce unexpected persistence relative to common industry analogs.
- [1] Huo, Y., Li, M., Sun, Y., Li, J., Wang, W., & Li, J. (2023). Atmospheric fate of typical liquid crystal monomers in the tropospheric gas, liquid, and granular phases. Journal of Environmental Sciences, 135, 58–71. View Source
